molecular formula C7H5ClF2 B1330475 2,6-Difluorobenzyl chloride CAS No. 697-73-4

2,6-Difluorobenzyl chloride

Cat. No. B1330475
CAS RN: 697-73-4
M. Wt: 162.56 g/mol
InChI Key: MJXRENZUAQXZGJ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzyl chloride is a chemical compound that has been studied for its potential use in organic synthesis. It is derived from 2,6-difluorotoluene, which can be chlorinated to yield 2,6-difluorobenzyl chloride with a high efficiency of 92% . This compound serves as an intermediate in the synthesis of other chemicals, such as 2,6-difluorobenzaldehyde, through Sommelet's reaction .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves multi-step processes. For instance, a three-step synthesis is described for a key building block of penoxsulam, which includes a regioselective lithiation and subsequent electrophilic substitution, a copper-catalyzed coupling, and chloroxidation conditions . Although this synthesis is for a different compound, it highlights the complexity that can be involved in synthesizing fluorinated organic molecules. The synthesis of 2,6-difluorobenzyl chloride from 2,6-difluorotoluene is relatively straightforward, with a high yield indicating a robust and efficient process .

Molecular Structure Analysis

While the molecular structure of 2,6-difluorobenzyl chloride is not directly discussed in the provided papers, the structure of a related compound, a highly fluorinated organic imide, is analyzed. This compound exhibits a complex molecular geometry with dihedral angles between the perfluorophenyl groups and the pyridine core, as well as short intermolecular contacts within the crystal structure . Such analyses are crucial for understanding the reactivity and potential applications of fluorinated compounds.

Chemical Reactions Analysis

The reactivity of 2,6-difluorobenzyl chloride is exemplified by its transformation into 2,6-difluorobenzaldehyde via Sommelet's reaction . This showcases the compound's ability to undergo further chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, the solvolysis of 2,6-difluorobenzoyl chloride, a related compound, demonstrates the influence of fluorine substituents on reaction mechanisms, with the ortho effect playing a significant role in determining the pathway of the reaction .

Physical and Chemical Properties Analysis

The physical properties of 2,6-difluorobenzamide, a derivative of 2,6-difluorobenzyl chloride, have been characterized, with a reported melting point range and structural characterization through IR and NMR spectrometry . These properties are indicative of the compound's purity and stability, which are important for its use in further chemical reactions and applications. The synthesis process for 2,6-difluorobenzamide also emphasizes the importance of high yield, good product quality, and environmental considerations .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds : 2,6-Difluorobenzyl chloride is used in the preparation of various fluorinated compounds. For instance, Malykhin and Shteingarts (1998) demonstrated its use in transforming 2,6-difluorotoluene to benzaldehyde (Malykhin & Shteingarts, 1998).

  • C-F Transformations : Idogawa et al. (2020) described a method to prepare difluoromethylenes, including α,α-difluorobenzyl chlorides, through single C-F transformations of benzotrifluorides (Idogawa et al., 2020).

  • Phosphodiesterase Inhibition : Kozai and Maruyama (1999) found that 2,6-difluorobenzyl chloride derivatives, particularly 9-(2,6-difluorobenzyl)-9H-purines, show potential as phosphodiesterase inhibitors (Kozai & Maruyama, 1999).

  • Ortho Effect in Solvolyses : Park and Kevill (2012) investigated the ortho effect of 2,6-difluorobenzyl chloride, highlighting its impact on solvolysis mechanisms (Park & Kevill, 2012).

  • Styrene Polymerization : Beckerle et al. (2006) explored the use of 2,6-difluorobenzyl chloride in styrene polymerization processes (Beckerle et al., 2006).

  • Electrosynthesis Applications : Batanero, Barba, and Martín (2002) discussed the electrosynthesis of certain compounds using 2,6-difluorobenzyl chloride (Batanero, Barba, & Martín, 2002).

  • Synthesis of High-Purity Derivatives : Moore (2003) developed a method for preparing high-purity derivatives of 2,6-difluorobenzyl chloride for use in agricultural and pharmaceutical applications (Moore, 2003).

  • Generation of Difluorocarbene : Wang et al. (2011) utilized 2,6-difluorobenzyl chloride in the efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes (Wang et al., 2011).

  • Acidochromic Behavior Study : Badal et al. (2020) studied the acidochromic behavior of derivatives containing 2,6-difluorobenzyl chloride (Badal et al., 2020).

  • Synthesis of Rufinamide : Bonacorso et al. (2015) reported on the synthesis of Rufinamide, an antiepileptic drug, using 2,6-difluorobenzyl chloride (Bonacorso et al., 2015).

Safety And Hazards

2,6-Difluorobenzyl chloride is considered hazardous. It causes severe skin burns and eye damage . It is harmful if swallowed or inhaled . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area .

properties

IUPAC Name

2-(chloromethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRENZUAQXZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342425
Record name 2,6-Difluorobenzyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluorobenzyl chloride

CAS RN

697-73-4
Record name 2,6-Difluorobenzyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzyl chloride
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Record name 2,6-Difluorobenzyl chloride
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Record name 2-(chloromethyl)-1,3-difluorobenzene
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Record name 2,6-Difluorobenzyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
EV Malykhin, VD Shteingarts - Journal of fluorine chemistry, 1998 - Elsevier
Reactions of n-alkyl chlorides with the 2,6-difluorophenyl anion prepared from 1,3-difluorobenzene by the action of sodium amide in liquid ammonia give 2,6-difluoro-n-alkylbenzenes in …
Number of citations: 13 www.sciencedirect.com
K Miwa, T Hitaka, T Imada, S Sasaki… - Journal of medicinal …, 2011 - ACS Publications
We previously discovered an orally active human gonadotropin-releasing hormone (GnRH) receptor antagonist, thieno[2,3-d]pyrimidine-2,4-dione derivative 1 (sufugolix). To reduce the …
Number of citations: 89 pubs.acs.org
S Borukhova, T Noël, B Metten, E de Vos, V Hessel - Green Chemistry, 2016 - pubs.rsc.org
Rufinamide is an antiepileptic drug used to treat the Lennox–Gastaut syndrome. It comprises a relatively simple molecular structure. Rufinamide can be synthesized from an …
Number of citations: 41 pubs.rsc.org
BV Suvorov, LV Li, LA Stepanova - Russian journal of organic chemistry, 1997 - elibrary.ru
Number of citations: 0 elibrary.ru
D Ott, S Borukhova, V Hessel - Green Chemistry, 2016 - pubs.rsc.org
Rufinamide is an antiepileptic drug to treat Lennox–Gastaut syndrome, in combination with other medications. Rufinamide is one of the best-selling 5-membered ring heterocyclic …
Number of citations: 84 pubs.rsc.org
JH Wang, CW Pan, YT Li, FF Meng, HG Zhou, C Yang… - Tetrahedron …, 2013 - Elsevier
Triazole moiety is frequently employed in drug discovery and optimization. However, most syntheses of triazole drugs involve isolation of highly explosive azides. Herein we report safe …
Number of citations: 14 www.sciencedirect.com
JH Nam, KH Hwang, SJ Koo, CH Kim, CW Cho… - Bulletin of the Korean …, 2012 - Citeseer
It is well known that the worldwide demands for crops and biomass exceed their supply due to the rapid growth of world population, limitation of cultivation areas, global warming, …
Number of citations: 13 citeseerx.ist.psu.edu
M Escriba-Gelonch, GA de Leon Izeppi… - ACS Sustainable …, 2019 - ACS Publications
The development of a pilot-scale synthesis of the rufinamide precursor in flow chemistry is reported. Complex steps such as Taylor-flow, segmented flow, and high-temperature …
Number of citations: 13 pubs.acs.org
S Sasaki, N Cho, Y Nara, M Harada… - Journal of medicinal …, 2003 - ACS Publications
We have previously disclosed the first potent and orally effective non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, a thieno[2,3-b]pyridin-4-…
Number of citations: 217 pubs.acs.org
NH Tarte, HY Cho, SI Woo - Macromolecules, 2007 - ACS Publications
We developed a series of nonchelated monodentate benzimidazole nickel complexes, bis[2-(2,6-difluorophenyl)-1H-benzimidazole]nickel(II) dibromide (1), bis[1-(2,6-difluorobenzyl)-2-(…
Number of citations: 37 pubs.acs.org

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